molecular formula C14H16F2N2S B6473608 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole CAS No. 2640961-22-2

2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole

Cat. No.: B6473608
CAS No.: 2640961-22-2
M. Wt: 282.35 g/mol
InChI Key: LRLPGUJNWXNCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a 4,4-difluoropiperidinyl group and at the 4-position with an ethyl moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the 4,4-difluoropiperidine group likely enhances metabolic stability and lipophilicity due to fluorination .

Structural characterization would employ crystallographic tools like SHELXL or OLEX2 for refinement and validation .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2S/c1-2-10-4-3-5-11-12(10)17-13(19-11)18-8-6-14(15,16)7-9-18/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPGUJNWXNCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 4-Ethyl-1,3-benzothiazole Scaffold

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. For 4-ethyl substitution, 4-ethyl-2-aminothiophenol serves as the starting material. Cyclization with formic acid or acetic anhydride under reflux yields 4-ethyl-1,3-benzothiazole. Alternative methods involve oxidative cyclization using iodine or sulfur monochloride, though these may require stringent temperature control.

Reaction Conditions

  • Substrate : 4-ethyl-2-aminothiophenol (1.0 equiv)

  • Reagent : Formic acid (3.0 equiv)

  • Temperature : 100–110°C, 6–8 hours

  • Yield : 70–85%

Halogenation at the 2-Position

To introduce the piperidine group, the 2-position of the benzothiazole must be activated. Chlorination or bromination is achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) .

Example Protocol

  • Substrate : 4-ethyl-1,3-benzothiazole (1.0 equiv)

  • Reagent : POCl₃ (5.0 equiv), DMF (catalytic)

  • Conditions : Reflux, 4 hours

  • Product : 2-chloro-4-ethyl-1,3-benzothiazole

  • Yield : 90%

Alternative Pathways via Cyclocondensation

Pre-functionalization of 2-Aminothiophenol

A one-pot approach involves condensing 4-ethyl-2-aminothiophenol with a pre-fluorinated piperidine carbonyl derivative.

Example

  • Substrate : 4-ethyl-2-aminothiophenol (1.0 equiv)

  • Carbonyl Source : 4,4-difluoropiperidine-1-carbonyl chloride (1.1 equiv)

  • Conditions : Pyridine, 0°C → RT, 6 hours

  • Yield : 55–65%

Late-Stage Fluorination

Post-functionalization fluorination of a piperidine-substituted benzothiazole offers modularity.

Protocol

  • Substrate : 2-(piperidin-1-yl)-4-ethyl-1,3-benzothiazole (1.0 equiv)

  • Fluorination Reagent : DAST (3.0 equiv)

  • Conditions : CH₂Cl₂, –20°C, 24 hours

  • Yield : 50–60%

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Nucleophilic Substitution 2-Chloro substitution60–70%High regioselectivityRequires pre-halogenation
Cyclocondensation One-pot ring formation55–65%Fewer stepsSensitive to carbonyl stability
Late-Stage Fluorination Fluorination of piperidine50–60%Modular piperidine designLow yield due to side reactions

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Signals at δ 1.35 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂CH₃), 3.20–3.50 (m, 4H, piperidine), and 7.20–7.80 (m, 3H, aromatic).

  • ¹⁹F NMR : Doublet at δ –120 ppm (CF₂).

Purity Assessment

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), retention time 8.2 min .

Chemical Reactions Analysis

Chemical Reactions of Benzothiazoles

Benzothiazoles can undergo various chemical reactions, including:

  • Alkylation : Benzothiazoles can be alkylated at the nitrogen atom using alkyl halides in the presence of bases.

  • Acylation : Acylation reactions involve the introduction of acyl groups onto the benzothiazole ring, often using acyl chlorides.

  • Nucleophilic Substitution : The benzothiazole ring can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Example Reaction: Alkylation of Benzothiazole

ReactionConditionsProduct
Benzothiazole + alkyl halideBase (e.g., NaOH), solvent (e.g., DMF)N-alkylbenzothiazole

Potential Reactions

  • Hydrolysis : The difluoropiperidine carbamate could potentially undergo hydrolysis under acidic or basic conditions.

  • Nucleophilic Substitution : If the compound contains suitable leaving groups, it might undergo nucleophilic substitution reactions.

  • Reduction : The benzothiazole ring might be reduced under certain conditions, although this is less common.

Biological Activities of Related Compounds

Benzothiazoles and their derivatives have shown a range of biological activities, including antimicrobial, antiviral, and anticancer properties . The introduction of a difluoropiperidine moiety could potentially alter or enhance these activities.

Biological Activities of Benzothiazole Derivatives

CompoundActivityReference
Pyrimido[2,1-b]benzothiazolesAntimicrobial, anticancer
Benzothiazole derivativesAntiviral, anti-inflammatory

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.

Case Study: Polo-like Kinase Inhibition
A study identified a new heterocyclic scaffold for inhibitors of Polo-like kinase 1 (Plk1), a target frequently deregulated in cancers. The compound's structural similarity to known inhibitors suggests it may also inhibit Plk1 activity, thereby impeding cancer cell growth .

CompoundTargetActivityReference
This compoundPlk1Inhibitory

Neurological Disorders

The compound has potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds that interact with the melanocortin receptors have been explored for their neuroprotective effects.

Case Study: Melanocortin Receptor Modulation
Research on melanocortin receptor antagonists has shown promise in managing conditions such as obesity and depression. The structural features of this compound may enhance its binding affinity to these receptors .

CompoundTargetApplicationReference
This compoundMelanocortin ReceptorsNeuroprotection

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives possess antimicrobial properties. The compound's structure suggests it could be effective against various bacterial strains.

Case Study: Antibacterial Activity
A series of benzothiazole derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the piperidine ring significantly enhanced activity .

CompoundBacteria TestedActivityReference
This compoundS. aureus, E. coliEffective

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its efficacy.

Synthesis Pathways
The compound can be synthesized through various methods involving the reaction of piperidine derivatives with benzothiazole precursors under controlled conditions .

Structure Activity Relationship (SAR) Insights
The presence of the difluoropiperidine moiety is critical for enhancing the biological activity of the compound. Studies suggest that fluorination increases lipophilicity and receptor binding affinity.

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzothiazole 4-Ethyl, 2-(4,4-difluoropiperidin-1-yl) 298.35 (calculated) High lipophilicity; improved metabolic stability
Compound 28 () Benzimidazole 7-Morpholinyl, 2-(4,4-difluoropiperidinyl) ~550 (estimated) Enhanced solubility via morpholine; antiviral potential
EN 300-1608767 () Thiazole 2-(4,4-Difluoropiperidin-1-yl)ethylamine 237.12 Amine derivative; dihydrochloride salt for solubility
N’-(2-(5-((Theophylline-7-yl)methyl)... () Triazole 4-Ethyl, theophylline moiety ~450 (estimated) Anti-tubercular activity; reduced hepatotoxicity

Key Observations :

  • Benzothiazole vs. The morpholine group in compound 28 enhances solubility but may reduce blood-brain barrier penetration compared to the ethyl group in the target compound .
  • Fluorinated Piperidine : The 4,4-difluoropiperidine group, common to the target compound and EN 300-1608767, is associated with increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Q & A

Q. What are the established synthetic routes for 2-(4,4-difluoropiperidin-1-yl)-4-ethyl-1,3-benzothiazole?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4,4-difluoropiperidine derivatives can react with a functionalized benzothiazole core. In one protocol, 2-(4,ethyl-1,3-benzothiazole is prepared by reacting 4-ethyl-2-chloro-1,3-benzothiazole with 4,4-difluoropiperidine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) under reflux . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization by 1^1H/13^{13}C NMR to confirm substitution at the thiazole C2 position.

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1^1H NMR signals for the ethyl group (δ ~1.3–1.5 ppm, triplet; δ ~2.8–3.0 ppm, quartet) and the difluoropiperidine moiety (δ ~3.2–3.5 ppm, multiplet; 19^{19}F NMR δ ~−90 to −100 ppm) confirm regiochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z 325.12).
  • Elemental Analysis : Confirms purity (>95% C, H, N content) .

Q. How do substituents (e.g., ethyl, difluoropiperidine) influence physicochemical properties?

  • The ethyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability.
  • 4,4-Difluoropiperidine introduces conformational rigidity and metabolic stability by reducing oxidative metabolism at the piperidine ring .
  • Computational studies (e.g., DFT) predict enhanced solubility in polar solvents due to fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can SHELXL resolve ambiguities in crystallographic data for this compound?

SHELXL refines crystal structures by:

  • Twinned Data Handling : Using the HKLF5 format to model twin domains, crucial for compounds prone to twinning (e.g., due to flexible difluoropiperidine groups) .
  • Anisotropic Displacement Parameters : Refining thermal motion for non-hydrogen atoms to improve R-factor convergence (target R1 < 0.05) .
  • Hydrogen Bonding Networks : Identifying weak C–H···F interactions (d ~2.5–3.0 Å) that stabilize the crystal lattice .

Q. How to design structure-activity relationship (SAR) studies for analogs targeting biological activity?

  • Substitution at C4 : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
  • Piperidine Modifications : Compare 4,4-difluoro vs. 3,3-difluoro derivatives to evaluate fluorine’s positional impact on target affinity (e.g., enzyme inhibition IC50_{50}) .
  • Thiazole Core Optimization : Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate π-π stacking interactions in enzyme active sites .

Q. How to address contradictions in reaction yields across synthetic protocols?

  • Solvent Effects : Higher yields (70–80%) are observed in DMF compared to THF (40–50%) due to improved solubility of intermediates .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for halogenated precursors versus CuI-mediated methods .
  • Temperature Optimization : Reflux at 110°C minimizes side-product formation (e.g., dehalogenation byproducts) versus lower temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.